Carbonylhydridotris(triphenylphosphine)rhodium(I)
Overview
Description
Carbonylhydridotris(triphenylphosphine)rhodium(I), also known as hydridocarbonyltris(triphenylphosphine)rhodium(I) or carbonyltris(triphenylphosphine)rhodium(I) hydride, is a versatile catalyst used in various organic transformations, including hydroformylation, hydrogenation, isomerization, hydrosilylation of alkenes, thioformylation, and CC and CH bond activation. It is also employed as a carbonylation catalyst and in the conjugate addition of activated Michael donors, as well as in domino hydroformylation/Knoevenagel/hydrogenation reactions .
Synthesis Analysis
The synthesis of carbonylhydridotris(triphenylphosphine)rhodium(I) can be achieved through several methods. One common approach involves the reaction of RhCl3·3H2O with triphenylphosphine (PPh3) and formaldehyde. Another method includes the reaction of hydrazine with trans-carbonylchlorobis(triphenylphosphine)rhodium(I) in ethanolic solution. An alternative synthesis involves heating trans-[Rh(HCOO)(PPh3)2(CO)] in isopropanol in the presence of excess PPh3, yielding an 89% yield. The deuteride analog can also be prepared using this method .
Molecular Structure Analysis
While the specific molecular structure of carbonylhydridotris(triphenylphosphine)rhodium(I) is not detailed in the provided papers, related complexes such as nitrosyltris(triphenylphosphine)rhodium and various rhodium carbonyl complexes have been structurally characterized. These structures often feature rhodium in a coordination environment surrounded by phosphine ligands and other coordinating groups, such as carbonyl, nitrosyl, or halides, which can influence the geometry and electronic properties of the complex .
Chemical Reactions Analysis
Carbonylhydridotris(triphenylphosphine)rhodium(I) is known for its catalytic activity in a wide range of chemical reactions. It has been used in the homogeneous hydroformylation of alkenes, producing high ratios of straight-chain to branched-chain aldehydes. The reaction conditions, such as catalyst and substrate concentration, partial pressures of hydrogen and carbon monoxide, temperature, and the presence of excess triphenylphosphine, significantly affect the rates and products of these reactions . Additionally, the complex has been involved in the catalytic homogeneous hydrogenation of olefins and acetylenes, with studies showing its high activity and selectivity under mild conditions .
Physical and Chemical Properties Analysis
Carbonylhydridotris(triphenylphosphine)rhodium(I) is a yellow solid that is moderately soluble in chloroform, dichloromethane, and benzene, sparingly soluble in cyclohexane, and insoluble in light petroleum and ethanol. It has a melting point range of 172-174°C under nitrogen and 120-122°C in air. The complex is moisture-sensitive and decomposes in many solvents above 80°C. It is widely available for use in research and industrial applications .
Scientific Research Applications
Hydroformylation of Alkenes : Carbonylhydridotris(triphenylphosphine)rhodium(I) is widely used as a catalyst for hydroformylation of alkenes. Improved synthesis methods for this compound have led to higher yields, and its structural and thermal chemical properties have been extensively studied (WeiPing, 2010).
Phosphorus-31 NMR Studies : The compound's solid-state structure has been investigated using CP/MAS 31P NMR spectroscopy. This research highlighted differences between its solution and solid-state structures, providing insights into its chemical properties (Wu, Wasylishen, & Curtis, 1992).
Conversion to Other Rhodium Complexes : The compound has been used in the synthesis of other rhodium complexes, such as Chlorotris(triphenylphosphine)rhodium, which is useful for decarbonylation reactions (O'Connor & Ma, 1993).
Reaction with Carbon Dioxide and Hydrogen : The compound reacts with carbon dioxide and hydrogen, indicating its potential in carbon dioxide reduction and fixation in the form of carbonyl complexes (Koinuma, Yoshida, & Hirai, 1975).
Catalysis of Organosilanes Alcoholysis : It acts as a catalyst for the alcoholysis of diarylsilanes, offering a route to 1-oxa-2-silacycloalcane and retention of configuration in asymmetric organosilicon compounds (Corriu & Moreau, 1976).
Electrochemical Studies : Electrochemical behavior of related rhodium compounds, including carbonylhydridotris(triphenylphosphine)rhodium(I), has been studied, revealing insights into oxidation and reduction mechanisms (Adekola, Colin, & Bauer, 1993).
Catalytic Hydroformylation : It serves as an efficient catalyst for the hydroformylation of alkenes, enabling the production of high ratios of straight-chain to branched-chain aldehydes (Brown & Wilkinson, 1970).
Safety And Hazards
Carbonylhydridotris(triphenylphosphine)rhodium(I) may cause long-lasting harmful effects to aquatic life . It is harmful in contact with skin or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
carbon monoxide;rhodium;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CO.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKMTGYQIVLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H45OP3Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904295 | |
Record name | Tristriphenylphosphine rhodium carbonyl hydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Carbonylhydridotris(triphenylphosphine)rhodium(I) | |
CAS RN |
17185-29-4 | |
Record name | Tristriphenylphosphine rhodium carbonyl hydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017185294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tristriphenylphosphine rhodium carbonyl hydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonylhydrotris(triphenylphosphine)rhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRISTRIPHENYLPHOSPHINE RHODIUM CARBONYL HYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720P7594ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.